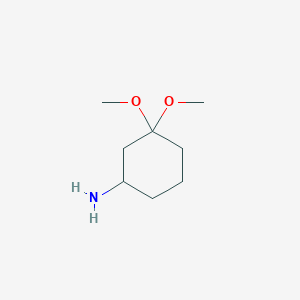
3,3-Dimethoxy-cyclohexylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethoxy-cyclohexylamine is an organic compound with the molecular formula C8H17NO2. It is a derivative of cyclohexylamine, characterized by the presence of two methoxy groups attached to the cyclohexane ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxy-cyclohexylamine typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form 3,3-dimethoxycyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to optimize yield and purity. Catalysts such as ruthenium or palladium on carbon are often employed to facilitate the hydrogenation steps, ensuring efficient conversion and minimizing by-products .
化学反应分析
Types of Reactions: 3,3-Dimethoxy-cyclohexylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various substituted cyclohexylamines .
科学研究应用
3,3-Dimethoxy-cyclohexylamine has several applications in scientific research:
作用机制
The mechanism of action of 3,3-Dimethoxy-cyclohexylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups enhance its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects .
相似化合物的比较
Cyclohexylamine: A primary amine with similar reactivity but lacking the methoxy groups.
3,3-Dimethoxycyclohexanone: An intermediate in the synthesis of 3,3-Dimethoxy-cyclohexylamine.
N-Methylcyclohexylamine: A derivative with a methyl group instead of methoxy groups.
Uniqueness: this compound is unique due to the presence of two methoxy groups, which significantly alter its chemical and physical properties compared to its analogs.
生物活性
3,3-Dimethoxy-cyclohexylamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, while also presenting data in tabular form for clarity.
Chemical Structure and Properties
This compound is characterized by the presence of two methoxy groups attached to a cyclohexylamine backbone. This structure enhances its lipophilicity, facilitating cellular penetration and interaction with various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The methoxy groups increase the compound's ability to cross cell membranes, allowing it to modulate various biochemical pathways. Notably, it has been studied for its effects on:
- Enzyme Function : It may influence enzyme activity related to neurotransmitter metabolism.
- Cellular Processes : The compound's ability to affect cell signaling pathways could have implications for treating neurological disorders.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies have suggested potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Antidepressant-like Activity : Preliminary findings indicate that it may possess antidepressant-like effects in animal models.
- Antimicrobial Properties : Some investigations have hinted at antimicrobial activity against specific bacterial strains.
Data Table: Summary of Biological Activities
| Activity | Effect | Study Reference |
|---|---|---|
| Neuroprotective | Protects neuronal cells from damage | |
| Antidepressant-like | Reduces symptoms in animal models | |
| Antimicrobial | Inhibits growth of certain bacteria |
Case Studies
-
Neuroprotective Study :
- In a controlled study involving rodent models, this compound was administered to evaluate its neuroprotective effects against induced oxidative stress. Results indicated a significant reduction in neuronal cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative conditions.
-
Antidepressant-like Activity :
- A behavioral study assessed the impact of the compound on depressive symptoms in mice. The results demonstrated that treatment with this compound led to significant improvements in mood-related behaviors compared to untreated groups.
- Antimicrobial Evaluation :
属性
IUPAC Name |
3,3-dimethoxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-8(11-2)5-3-4-7(9)6-8/h7H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNYFLBKRYHAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC(C1)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














